molecular formula C13H18O B13532175 2-(4-(Tert-butyl)phenyl)-2-methyloxirane

2-(4-(Tert-butyl)phenyl)-2-methyloxirane

Cat. No.: B13532175
M. Wt: 190.28 g/mol
InChI Key: SGOJRJMVDKSOMA-UHFFFAOYSA-N
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Description

2-(4-(Tert-butyl)phenyl)-2-methyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenyl)-2-methyloxirane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(tert-butyl)benzaldehyde from 4-tert-butylphenol through a formylation reaction.

    Epoxidation Reaction: The key step involves the epoxidation of 4-(tert-butyl)benzaldehyde using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium hydroxide. This reaction forms the oxirane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring in 2-(4-(Tert-butyl)phenyl)-2-methyloxirane can undergo oxidation reactions to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia, thiols, halides, under basic or acidic conditions.

Major Products

    Oxidation: Diols, hydroxy ketones.

    Reduction: Alcohols.

    Substitution: Amino alcohols, thioethers, halohydrins.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(Tert-butyl)phenyl)-2-methyloxirane is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology

The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads in drug discovery.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity are advantageous in formulating high-performance materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenyl)-2-methyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Tert-butyl)phenyl)oxirane: Similar structure but lacks the methyl group on the oxirane ring.

    2-(4-(Tert-butyl)phenyl)-2-ethyloxirane: Similar structure with an ethyl group instead of a methyl group on the oxirane ring.

    2-(4-(Tert-butyl)phenyl)-2-propyloxirane: Similar structure with a propyl group instead of a methyl group on the oxirane ring.

Uniqueness

2-(4-(Tert-butyl)phenyl)-2-methyloxirane is unique due to the presence of both the tert-butyl group and the methyl-substituted oxirane ring. This combination imparts specific steric and electronic properties that influence its reactivity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-methyloxirane

InChI

InChI=1S/C13H18O/c1-12(2,3)10-5-7-11(8-6-10)13(4)9-14-13/h5-8H,9H2,1-4H3

InChI Key

SGOJRJMVDKSOMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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